molecular formula C8H13N3O2 B1228269 3-Ethylhistidine CAS No. 35166-49-5

3-Ethylhistidine

Cat. No. B1228269
CAS RN: 35166-49-5
M. Wt: 183.21 g/mol
InChI Key: KOAWDFCVOHGUFB-ZETCQYMHSA-N
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Description

Histidine is an essential amino acid that plays a crucial role in various biological processes . It’s involved in protein synthesis and is a precursor for several important molecules such as histamine . Derivatives of histidine, like 3-Methylhistidine, are post-translationally modified amino acids which are excreted in human urine .


Synthesis Analysis

The synthesis of histidine derivatives typically involves specific enzymatic reactions. For instance, 3-Methylhistidine is produced in the body via the enzymatic methylation of histidine during peptide bond synthesis .


Molecular Structure Analysis

The molecular structure of histidine derivatives can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

Histidine and its derivatives can participate in various chemical reactions, especially those involving their imidazole ring. They can act as both acid and base, making them important in enzyme catalysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . These properties can be determined experimentally or predicted using computational methods.

Scientific Research Applications

  • Chromatographic Analysis

    • 3-Ethylhistidine has been used as an internal standard in the determination of 3-methylhistidine in human urine. It's isolated using cation-exchange resin and quantified by high-performance liquid chromatography (HPLC) with post-column derivatization. This method has shown good reproducibility and has been applied to a significant number of human urine specimens, demonstrating its utility in analytical chemistry (Minkler, Ingalls, Griffin, & Hoppel, 1987).
  • Muscle Protein Breakdown Indicator

    • Research on 3-methylhistidine, a chemically similar compound to 3-ethylhistidine, has shown its presence in muscle proteins like actin and myosin. This research provides indirect insights into the role of 3-ethylhistidine in muscle protein studies, as both compounds share similar chemical properties. The findings suggest that 3-methylhistidine could be used as an index of muscle protein breakdown, which may extend to 3-ethylhistidine in similar contexts (Ballard & Tomas, 1983); (Asatoor & Armstrong, 1967).
  • Synthesis Research

    • In the field of synthetic chemistry, 3-ethylhistidine has been involved in the study of convenient synthesis methods. For instance, alkylation of L-Na,3-dibenzoylhistidine followed by specific treatments yields L-1-ethylhistidine, showcasing its relevance in organic synthesis processes (Beyerman, Maat, & Zon, 2010).
  • Diagnostic Applications

    • 3-Methylhistidine, related to 3-ethylhistidine, has been used in diagnostic procedures. It is incorporated into muscle protein and subsequently excreted in urine, allowing for the assessment of muscle protein catabolism. This application provides a framework for the potential use of 3-ethylhistidine in similar diagnostic contexts (Definitions, 2020).
  • Nutritional Studies

    • The study of 3-methylhistidine also sheds light on the potential application of 3-ethylhistidine in nutritional studies. Since 3-methylhistidine is influenced by meat intake and muscle protein turnover, 3-ethylhistidine could potentially be used to study dietary effects on muscle metabolism (Kochlik, Gerbracht, Grune, & Weber, 2018).
  • Pharmaceutical Research

    • In pharmaceutical research, compounds like poly(L-histidine) have been used in the development of pH-sensitive micelles for tumor treatment. This suggests potential applications for 3-ethylhistidine in drug delivery systems, considering its structural similarity to histidine-based polymers (Lee, Shin, Na, & Bae, 2003).
  • Protein Stability Studies

    • Poly(ethylene glycol)-b-poly(L-histidine) has been investigated for its ability to reduce aggregation of insulin in aqueous solutions. This indicates potential research avenues for 3-ethylhistidine in studying protein stability and aggregation, leveraging its structural relation to histidine (Taluja & Bae, 2007).
  • Material Science

    • 3-Ethylhistidine's relevance extends to material science, particularly in molecular imprinting techniques. For example, studies involving chromium(III)-methacryloylhistidine complex monomer and its polymerized forms for selective sorption highlight potential uses for 3-ethylhistidine in developing novel materials (Birlik, Ersöz, Açıkkalp, Denizli, & Say, 2007).

Mechanism of Action

The mechanism of action of histidine derivatives depends on their specific biological role. For example, 3-Methylhistidine is a biomarker for skeletal muscle protein breakdown in humans who have been subject to muscle injury .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific chemical structure and properties. Information on safety and hazards is typically provided in material safety data sheets .

Future Directions

The future directions in the study of histidine derivatives could involve further exploration of their biological roles, synthesis methods, and potential applications in medicine and biotechnology .

properties

IUPAC Name

(2S)-2-amino-3-(3-ethylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-2-11-5-10-4-6(11)3-7(9)8(12)13/h4-5,7H,2-3,9H2,1H3,(H,12,13)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAWDFCVOHGUFB-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=C1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=NC=C1C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188660
Record name 3-Ethylhistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35166-49-5
Record name 3-Ethylhistidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035166495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethylhistidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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